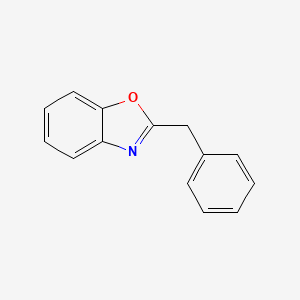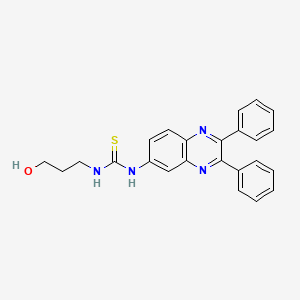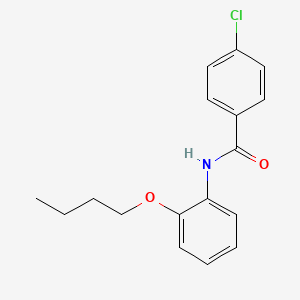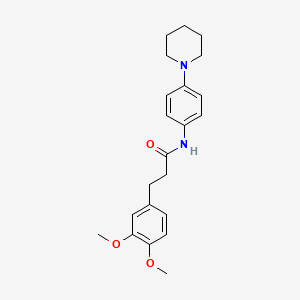![molecular formula C17H16N6O B4618690 7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4618690.png)
7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Descripción general
Descripción
7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C17H16N6O and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound 7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is 320.13855916 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds incorporating triazolopyrimidines, such as 7-tert-butyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, have shown promise in antimicrobial applications. For example, Abu‐Hashem and Gouda (2017) synthesized compounds with triazolopyrimidine moieties and found some to be effective as antimicrobials (Abu‐Hashem & Gouda, 2017).
Nitration and Reduction
Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to a series of compounds including 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines, which were then reduced to corresponding diamines. This research suggests potential for further chemical modifications and applications of such compounds (Gazizov et al., 2020).
Heterocyclization Processes
Davoodnia et al. (2008) prepared pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones through heterocyclization, indicating the versatility of triazolopyrimidines in synthesizing complex heterocyclic structures, which could have various scientific applications (Davoodnia et al., 2008).
Cardiovascular Applications
Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems and evaluated their coronary vasodilating and antihypertensive activities. Their findings suggest potential therapeutic applications in cardiovascular diseases (Sato et al., 1980).
Structural Analysis and Tautomerism
Desenko et al. (1993) analyzed the tautomeric equilibrium of dihydro-1,2,4-triazolo[1,5-a]pyrimidines, indicating the significance of structural and steric effects in the chemical behavior of these compounds, which could influence their application in various scientific fields (Desenko et al., 1993).
Crystal Structure and Antibacterial Activity
Lahmidi et al. (2019) characterized a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, showing its potential for antibacterial applications (Lahmidi et al., 2019).
Propiedades
IUPAC Name |
11-tert-butyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-17(2,3)22-9-6-13-12(15(22)24)10-19-16-20-14(21-23(13)16)11-4-7-18-8-5-11/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASFRZODVSDPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![benzyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]glycinate](/img/structure/B4618625.png)

![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4618639.png)
![4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4618643.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4618657.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618663.png)

![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618679.png)
![1-butyl-5-chloro-4-{[4-(ethylsulfonyl)-1-piperazinyl]carbonyl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4618683.png)
